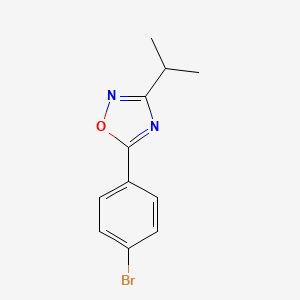
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 295.15 g/mol
This compound features a bromophenyl group and an oxadiazole ring, which are critical for its biological activity.
Anticancer Properties
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For example, compounds related to this compound have been tested against various cancer cell lines. A notable study indicated that oxadiazole derivatives can inhibit cancer cell proliferation with IC values ranging from 0.67 to 1.18 µM against multiple cancer types including prostate and breast cancer .
The biological activity of oxadiazoles is attributed to several mechanisms:
-
Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cancer progression such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Sirtuin 2 (Sirt2)
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
- Antimicrobial Activity : Some studies have also reported antimicrobial properties against various pathogens, suggesting a broad spectrum of activity beyond anticancer effects .
Anti-inflammatory Effects
Additionally, compounds with the oxadiazole moiety have demonstrated anti-inflammatory properties. In vivo studies indicate that these compounds can reduce inflammation markers and may be beneficial in treating inflammatory diseases .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A specific study evaluated the anticancer activity of a series of oxadiazole derivatives including this compound against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines. The results showed promising IC values indicating effective inhibition of cell growth compared to standard treatments .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZGSFLGTDNINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















